

# Application Notes and Protocols: Detailed Methyl Green-Pyronin Staining for Paraffin Sections

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Compound of Interest		
Compound Name:	Pyronine B	
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# For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the Methyl Green-Pyronin B (MGP) staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. This classic histochemical technique is utilized for the differential staining of Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) within tissue samples, proving invaluable for studies involving cell proliferation, apoptosis, and the identification of specific cell types such as plasma cells.

Methyl green selectively binds to the highly polymerized DNA in the nucleus, staining it green to blue-green. In contrast, pyronin B (or pyronin Y) electrostatically interacts with the RNA in the nucleolus and cytoplasm, resulting in a pink to red color.[1][2] The specificity of this differential staining is highly dependent on factors such as pH, fixation methods, and the purity of the dyes.[3][4][5]

## **Experimental Protocols**

#### **I.** Reagent Preparation

Successful MGP staining relies on properly prepared reagents. It is crucial to purify the Methyl Green solution to remove any contaminating methyl violet, which can interfere with the specific staining of DNA.



- 1. Purification of Methyl Green Stock Solution (2% w/v):
- Dissolve 2 g of Methyl Green powder in 100 mL of distilled water to create a 2% aqueous solution.
- Transfer the solution to a separating funnel.
- Add chloroform to the funnel and shake vigorously for approximately 30 minutes. The chloroform will extract the crystal violet, taking on a violet color.[3]
- Allow the layers to separate, then drain and discard the lower chloroform layer.
- Repeat the chloroform extraction until the chloroform layer remains colorless, indicating that the methyl violet has been removed.[3]
- The purified 2% Methyl Green solution is now ready for preparing the final staining solution.
- 2. Pyronin B/Y Stock Solution (5% w/v):
- Dissolve 5 g of Pyronin B or Pyronin Y in 100 mL of distilled water.
- 3. Acetate Buffer (pH 4.8):
- Prepare a 0.1 M Sodium Acetate solution by dissolving 8.2 g of anhydrous sodium acetate in 1000 mL of distilled water.[6]
- Prepare a 0.1 M Acetic Acid solution.
- To create the buffer, mix 119 mL of 0.1 M sodium acetate solution with 81 mL of 0.1 M acetic acid solution.[3] Adjust as necessary to confirm a pH of 4.8.
- 4. Methyl Green-Pyronin Staining Solution (Working Solution):
- There are several formulations for the working solution. A common and effective one is as follows:
  - 10 mL of purified 2% Methyl Green stock solution[3]



- 17.5 mL of 5% Pyronin B/Y stock solution[3]
- 250 mL of distilled water[3]
- Mix the above components to create a stock MGP solution.
- For the final working solution, mix one volume of the MGP stock solution with one volume of the Acetate Buffer (pH 4.8). This working solution should be prepared fresh before each use.

#### **II. Staining Procedure for Paraffin Sections**

This protocol is designed for 4-6 µm thick FFPE tissue sections.[7][8]

- 1. Deparaffinization and Rehydration:
- Place slides in a slide holder and heat in an oven at 55-60°C for 10-15 minutes to melt the paraffin.[9]
- Immerse the slides in two changes of xylene for 5-10 minutes each to remove the paraffin.[8]
  [10][11]
- Hydrate the sections by passing them through a graded series of ethanol solutions:
  - 100% Ethanol: 2 changes, 3-5 minutes each.[10][11]
  - 95% Ethanol: 1 change, 3-5 minutes.[10][11]
  - 70% Ethanol: 1 change, 3-5 minutes.[10]
- Rinse thoroughly in running tap water, followed by a final rinse in distilled water.[12]
- 2. Staining:
- Gently blot the excess water from the slides.
- Immerse the slides in the freshly prepared Methyl Green-Pyronin working solution for 5 to 30 minutes.[3][7] The optimal time may need to be determined empirically; a shorter time favors methyl green staining, while a longer time enhances pyronin staining.[12]



- 3. Differentiation and Dehydration:
- Briefly rinse the slides in distilled water (1-2 quick dips).[12]
- Rapidly dehydrate the sections to prevent the elution of pyronin. One of the following methods can be used:
  - Method A (Acetone): Dehydrate rapidly with two changes of acetone.
  - Method B (Graded Alcohols): Pass through 3 changes of fresh reagent-grade alcohol.[12]
- 4. Clearing and Mounting:
- Clear the sections in two to three changes of xylene for 1-5 minutes each.[7][12]
- Mount the coverslip using a resinous mounting medium.

**Data Presentation** 

Parameter	Specification/Duration	Notes
Section Thickness	4-6 μm	Thicker sections may require longer incubation times.[7]
Deparaffinization	Xylene, 2 changes	5-10 minutes each.[8][10][11]
Rehydration	Graded Ethanol (100%, 95%, 70%)	3-5 minutes per step.[10][11]
Staining Incubation	5-30 minutes	Optimal time is tissue- dependent. Shorter times favor green, longer times favor red. [3][7][12]
Differentiation	Quick rinse in distilled water	1-2 dips.[12]
Dehydration	Acetone or Graded Alcohols	Perform rapidly to preserve pyronin staining.[3]
Clearing	Xylene, 2-3 changes	1-5 minutes each.[7][12]



#### **Expected Results**

DNA (Nuclei): Blue-green to Green[3][7]

RNA (Nucleoli, Cytoplasm): Pink to Red[3][7]

Plasma Cell Cytoplasm: Intense Red

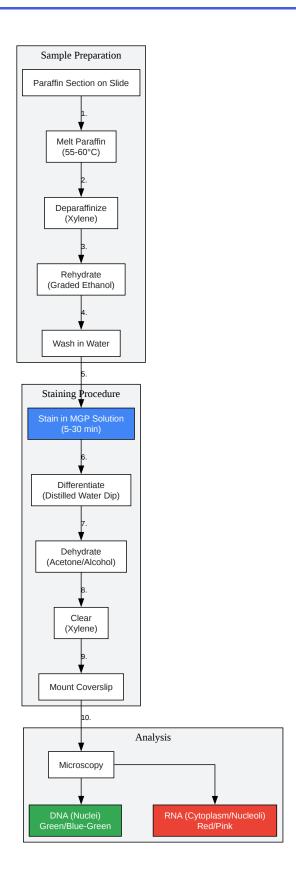
Mast Cell Granules: Pink[12]

#### **Troubleshooting and Quality Control**

- Weak Staining: Ensure the pH of the buffer is correct (pH 4.8 is optimal).[4] Also, check the freshness of the staining solution.
- Dominant Red Staining: This may indicate depolymerization of DNA due to improper fixation (e.g., use of mercuric chloride or overly acidic fixatives) or excessive heat during tissue processing.[3][4]
- Non-Specific Green Staining: The Methyl Green may not have been sufficiently purified of methyl violet. Re-extract with chloroform.[3]
- Control Tissue: A section of lymphoid tissue, such as a lymph node or tonsil, is recommended as a positive control, as it contains a good population of plasma cells and proliferating lymphocytes.

#### **Mandatory Visualization**





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Caption: Workflow for Methyl Green-Pyronin staining of paraffin sections.



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